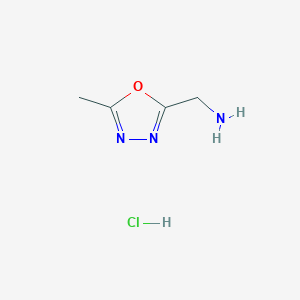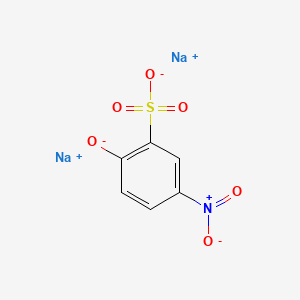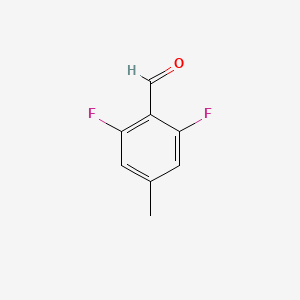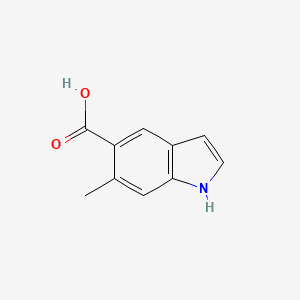
6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride” is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds that contain a five-membered ring fused to a six-membered ring, with a nitrogen atom in the five-membered ring . The presence of the chlorine atom and the piperidine ring may confer unique properties to this compound.
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of a suitable indole precursor with a piperidine derivative . The specific conditions would depend on the exact structures of the starting materials and the desired product.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. Attached to this indole ring at the 3-position is a piperidine ring, which is a six-membered ring containing one nitrogen atom . At the 6-position of the indole ring, there is a chlorine atom .Chemical Reactions Analysis
Indoles are versatile compounds that can undergo a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and they can also undergo electrophilic substitution reactions . The presence of the chlorine atom and the piperidine ring may influence the reactivity of the compound.Applications De Recherche Scientifique
Materials Science and Optoelectronics
Indole-based compounds have been investigated for their luminescent properties. Researchers could explore the photophysical behavior of this compound, potentially leading to applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices.
For additional technical details, you can find the MSDS and related information here . Additionally, a brief review of the biological potential of indole derivatives might provide further insights . .
Propriétés
IUPAC Name |
6-chloro-3-piperidin-4-yl-1H-indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZLDYVHUMHYGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=CC(=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)
![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)
![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)





![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)


